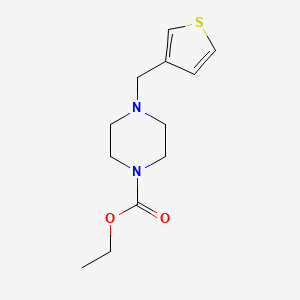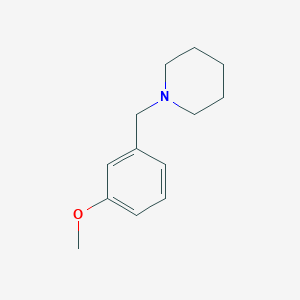![molecular formula C17H28N2 B3851270 (2,6-dimethyl-5-hepten-1-yl)methyl[2-(2-pyridinyl)ethyl]amine](/img/structure/B3851270.png)
(2,6-dimethyl-5-hepten-1-yl)methyl[2-(2-pyridinyl)ethyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,6-dimethyl-5-hepten-1-yl)methyl[2-(2-pyridinyl)ethyl]amine, also known as DMHA, is a synthetic compound that has been used in scientific research for its potential applications in the fields of pharmacology, biochemistry, and physiology. DMHA is a derivative of 2-aminoisoheptane and has been found to exhibit various biological activities, including stimulant effects, neuroprotective effects, and anti-inflammatory effects.
Mechanism of Action
The exact mechanism of action of (2,6-dimethyl-5-hepten-1-yl)methyl[2-(2-pyridinyl)ethyl]amine is not yet fully understood, but it is believed to involve the modulation of various neurotransmitters and receptors in the brain. (2,6-dimethyl-5-hepten-1-yl)methyl[2-(2-pyridinyl)ethyl]amine has been found to increase the levels of dopamine and norepinephrine in the brain, which may contribute to its stimulant effects. (2,6-dimethyl-5-hepten-1-yl)methyl[2-(2-pyridinyl)ethyl]amine has also been found to interact with adrenergic receptors, which are involved in the regulation of various physiological processes.
Biochemical and Physiological Effects:
(2,6-dimethyl-5-hepten-1-yl)methyl[2-(2-pyridinyl)ethyl]amine has been found to exhibit various biochemical and physiological effects, including increased heart rate, blood pressure, and metabolism. (2,6-dimethyl-5-hepten-1-yl)methyl[2-(2-pyridinyl)ethyl]amine has also been found to increase the levels of various hormones, such as cortisol and testosterone. Additionally, (2,6-dimethyl-5-hepten-1-yl)methyl[2-(2-pyridinyl)ethyl]amine has been found to increase the levels of BDNF in the brain, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
(2,6-dimethyl-5-hepten-1-yl)methyl[2-(2-pyridinyl)ethyl]amine has several advantages as a research compound, including its synthetic accessibility and its potential applications in various scientific fields. However, (2,6-dimethyl-5-hepten-1-yl)methyl[2-(2-pyridinyl)ethyl]amine also has several limitations, including its potential toxicity and the lack of long-term safety data. Additionally, (2,6-dimethyl-5-hepten-1-yl)methyl[2-(2-pyridinyl)ethyl]amine may have limited applicability in certain research areas, such as the study of specific diseases or conditions.
Future Directions
There are several potential future directions for the study of (2,6-dimethyl-5-hepten-1-yl)methyl[2-(2-pyridinyl)ethyl]amine, including the further investigation of its mechanism of action and its potential therapeutic applications. Additionally, future research may focus on the development of new synthetic methods for (2,6-dimethyl-5-hepten-1-yl)methyl[2-(2-pyridinyl)ethyl]amine and the optimization of its pharmacological properties. Finally, future research may also focus on the safety and toxicity of (2,6-dimethyl-5-hepten-1-yl)methyl[2-(2-pyridinyl)ethyl]amine, as well as its potential interactions with other drugs and compounds.
Scientific Research Applications
(2,6-dimethyl-5-hepten-1-yl)methyl[2-(2-pyridinyl)ethyl]amine has been studied for its potential applications in various scientific fields, including pharmacology, biochemistry, and physiology. In pharmacology, (2,6-dimethyl-5-hepten-1-yl)methyl[2-(2-pyridinyl)ethyl]amine has been found to exhibit stimulant effects, similar to those of other compounds such as ephedrine and amphetamines. (2,6-dimethyl-5-hepten-1-yl)methyl[2-(2-pyridinyl)ethyl]amine has also been studied for its potential neuroprotective effects, as it has been found to increase the levels of brain-derived neurotrophic factor (BDNF) in the brain. Additionally, (2,6-dimethyl-5-hepten-1-yl)methyl[2-(2-pyridinyl)ethyl]amine has been found to exhibit anti-inflammatory effects, potentially making it useful in the treatment of inflammatory diseases.
properties
IUPAC Name |
N,2,6-trimethyl-N-(2-pyridin-2-ylethyl)hept-5-en-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2/c1-15(2)8-7-9-16(3)14-19(4)13-11-17-10-5-6-12-18-17/h5-6,8,10,12,16H,7,9,11,13-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCMXYUQVUVBWAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)CN(C)CCC1=CC=CC=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,2,6-trimethyl-N-(2-pyridin-2-ylethyl)hept-5-en-1-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(2-hydroxyethyl)(propyl)amino]methyl}-2-methoxy-6-nitrophenol hydrochloride](/img/structure/B3851196.png)

amino]ethanol](/img/structure/B3851211.png)

![4-[(4-acetyl-1-piperazinyl)methyl]-2-bromo-6-methoxyphenol](/img/structure/B3851218.png)

![[1-(2,6-dimethyl-5-hepten-1-yl)-3-piperidinyl]methanol](/img/structure/B3851245.png)
![N-[2-(allyloxy)benzyl]-N-methyl-2-phenylethanamine](/img/structure/B3851253.png)
![1-[(9-ethyl-9H-carbazol-3-yl)methyl]-4-piperidinecarboxamide](/img/structure/B3851271.png)
![2-(benzyl{3-[4-(dimethylamino)phenyl]-2-propen-1-yl}amino)ethanol](/img/structure/B3851274.png)
![4-(4-bromophenyl)-1-[(4-methyl-1H-imidazol-5-yl)methyl]-4-piperidinol](/img/structure/B3851276.png)

![2-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)phenol](/img/structure/B3851282.png)